3-[(2,4-Dichlorophenyl)carbamoyl]pyrazine-2-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 3-[(2,4-Dichlorophenyl)carbamoyl]pyrazine-2-carboxylic acid typically involves the reaction of 2,4-dichloroaniline with pyrazine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane or dimethylformamide (DMF) and may require heating to complete the reaction.
Chemical Reactions Analysis
3-[(2,4-Dichlorophenyl)carbamoyl]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the chloro groups, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dichlorophenyl)carbamoyl]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme decaprenylphosphoryl-β-D-ribose oxidase (DprE1), which is essential for the survival of Mycobacterium tuberculosis . The inhibition of this enzyme disrupts the bacterial cell wall synthesis, leading to the death of the bacteria.
Comparison with Similar Compounds
3-[(2,4-Dichlorophenyl)carbamoyl]pyrazine-2-carboxylic acid can be compared with other similar compounds, such as:
Pyrazinamide: A first-line antitubercular drug with a similar pyrazine core structure.
3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid: Another derivative with high antimycobacterial activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H7Cl2N3O3 |
---|---|
Molecular Weight |
312.10 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenyl)carbamoyl]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C12H7Cl2N3O3/c13-6-1-2-8(7(14)5-6)17-11(18)9-10(12(19)20)16-4-3-15-9/h1-5H,(H,17,18)(H,19,20) |
InChI Key |
BZTWPRIJQYXYHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=NC=CN=C2C(=O)O |
solubility |
>46.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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